The compound is identified by the Chemical Abstracts Service registry number 133052-59-2 and can be sourced from various chemical suppliers. It falls under the category of heterocyclic compounds, which are characterized by containing at least one atom that is not carbon in the ring structure. Benzimidazole derivatives are particularly significant due to their presence in numerous pharmaceuticals.
The synthesis of 2-butyl-5,6-dichloro-1H-1,3-benzimidazole typically involves the condensation of substituted anilines with orthoesters or orthoformates under acidic conditions. This method allows for the introduction of both the butyl group and the dichloro substituents onto the benzimidazole framework.
While detailed industrial methods are not extensively documented, it is suggested that large-scale synthesis would utilize optimized reaction conditions to ensure cost-effectiveness and high purity through advanced purification techniques .
The molecular structure of 2-butyl-5,6-dichloro-1H-1,3-benzimidazole can be described through its InChI (International Chemical Identifier) representation:
This reveals a complex structure featuring:
The compound exhibits a planar structure typical of benzimidazoles, which contributes to its ability to interact with biological macromolecules effectively.
2-butyl-5,6-dichloro-1H-1,3-benzimidazole can participate in various chemical reactions:
For these reactions:
The mechanism of action for 2-butyl-5,6-dichloro-1H-1,3-benzimidazole involves its binding to specific biological targets. As a benzimidazole derivative, it interacts with proteins and nucleic acids, potentially inhibiting enzyme activity and disrupting cellular processes . Research has indicated that such interactions may lead to antimicrobial effects by targeting bacterial cell functions.
In silico molecular docking studies have been employed to elucidate potential targets and mechanisms of action for this compound. These studies suggest interactions with key enzymes involved in bacterial metabolism and replication .
The compound is generally stable under normal conditions but can undergo reactions typical for halogenated organic compounds when exposed to strong nucleophiles or reducing agents.
2-butyl-5,6-dichloro-1H-1,3-benzimidazole has several promising applications:
Ongoing research continues to explore the full range of biological activities associated with this compound, aiming to develop new therapeutic agents based on its structure.
Benzimidazole derivatives represent a privileged scaffold in drug discovery due to their structural resemblance to purine nucleotides, enabling versatile interactions with biological targets. This bicyclic aromatic system, comprising a fused benzene and imidazole ring, serves as a pharmacophore in numerous therapeutic agents across diverse disease areas, including oncology, infectious diseases, and metabolic disorders [2] [6]. The inherent stability of the benzimidazole core—capable of withstanding extreme pH and temperatures—further enhances its pharmaceutical utility [2]. Modifications at the N1, C2, C5, and C6 positions significantly influence electronic distribution, lipophilicity, and binding affinity, making substituted benzimidazoles a rich area for structure-activity relationship (SAR) studies [5] [10].
The benzimidazole nucleus serves as a versatile bioisostere for naturally occurring purines, facilitating hydrogen bonding, π-π stacking, and hydrophobic interactions with biological macromolecules. Key features include:
Table 1: Core Structural and Physicochemical Properties of 2-Butyl-5,6-dichloro-1H-1,3-benzimidazole
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₁H₁₂Cl₂N₂ | Indicates aromaticity and halogen content |
Molecular Weight | 243.13–243.14 g/mol | Optimal for membrane permeability |
CAS Registry | 133052-59-2 | Unique identifier for chemical tracking |
Melting Point | 149–151°C | Reflects crystalline stability |
Boiling Point | 423°C (at 760 mmHg) | High thermal stability |
Hydrogen Bond Donors | 1 (N1-H) | Critical for target recognition |
Hydrogen Bond Acceptors | 2 (N3, Cl) | Facilitates polar interactions |
The development of benzimidazole-based therapeutics accelerated following the discovery of vitamin B12’s 5,6-dimethylbenzimidazole moiety in the 1940s [2] [10]. Key milestones include:
Table 2: Structural Evolution of Key 5,6-Dichloro Benzimidazole Analogs
Compound | Substituents | Molecular Weight | Key Advances |
---|---|---|---|
5,6-Dichloro-2-methyl-1H-benzimidazole | 2-CH₃ | 201.05 g/mol | Introduced minimal steric bulk |
5,6-Dichloro-2-ethyl-1H-benzimidazole | 2-CH₂CH₃ | 215.08 g/mol | Enhanced lipophilicity |
5,6-Dichloro-2-propyl-1H-benzimidazole | 2-CH₂CH₂CH₃ | 229.10 g/mol | Optimized chain length for target fitting |
2-Butyl-5,6-dichloro-1H-benzimidazole | 2-CH₂CH₂CH₂CH₃ | 243.13 g/mol | Balanced lipophilicity (logP ~3.5)* and target affinity |
*Estimated from alkyl chain contribution [3] [7]
Halogenation at C5/C6 Positions
Chlorine atoms at C5 and C6 confer distinct advantages:
Butyl Substituent at C2 Position
The n-butyl chain in 2-butyl-5,6-dichloro-1H-benzimidazole contributes to:
Table 3: Impact of Substituents on Drug Design Strategies
Modification Site | Chemical Group | Target Interactions | Biological Outcomes |
---|---|---|---|
C2 | Methyl | Minimal steric interference | Broad activity but low potency |
C2 | Butyl | Deep hydrophobic pocket engagement | Enhanced selectivity for kinases/DNA |
C5/C6 | H/H | Susceptible to metabolism | Reduced half-life |
C5/C6 | Cl/Cl | Halogen bonds; electron withdrawal | Improved DNA affinity & metabolic stability |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0